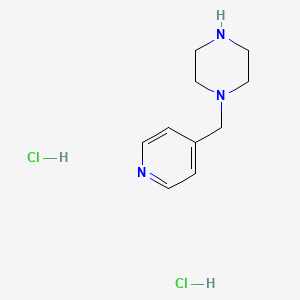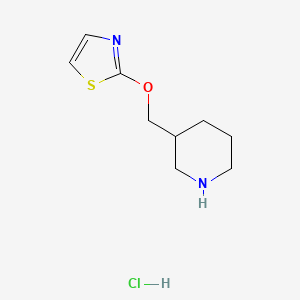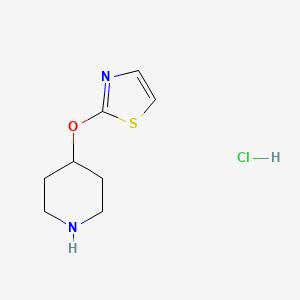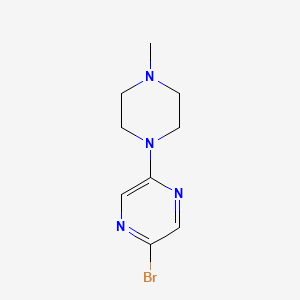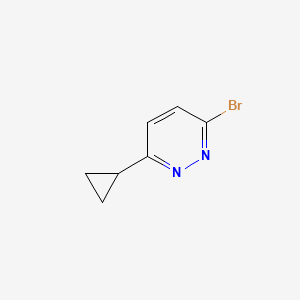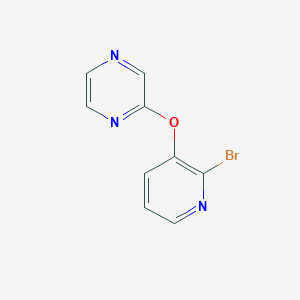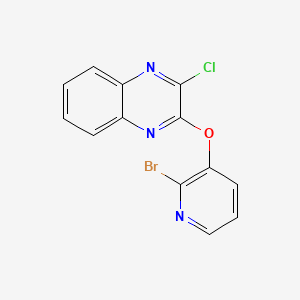
2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline
Overview
Description
2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline involves its interaction with various enzymes and proteins in the body. This compound has been found to inhibit the activity of protein kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). It has also been shown to inhibit the activity of phosphodiesterases (PDEs) such as PDE4 and PDE5. The inhibition of these enzymes leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of protein kinases and phosphodiesterases by 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline leads to various biochemical and physiological effects. This compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to have antiviral properties by inhibiting the replication of viruses such as influenza A virus.
Advantages and Limitations for Lab Experiments
The use of 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline in lab experiments has several advantages and limitations. One of the advantages is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying enzyme function and regulation. Additionally, this compound has been found to exhibit selectivity towards certain enzymes, which allows for the study of specific pathways and signaling cascades. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can affect the accuracy and reliability of the results.
Future Directions
There are several future directions for the study of 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline. One of the directions is the development of more potent and selective inhibitors of specific enzymes and pathways. Another direction is the exploration of the potential applications of this compound in drug discovery and development. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo can provide valuable insights into its potential therapeutic applications.
Conclusion:
In conclusion, 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline is a chemical compound that has significant potential in various scientific research fields. Its potent inhibitory activity against various enzymes and its potential therapeutic applications make it a valuable tool for studying enzyme function and regulation. However, the potential toxicity and side effects of this compound should be carefully considered when using it in lab experiments. Further research is needed to explore the full potential of this compound in drug discovery and development.
Scientific Research Applications
2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against various enzymes such as protein kinases and phosphodiesterases. It has also been shown to have anticancer, anti-inflammatory, and antiviral properties.
properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-3-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O/c14-11-10(6-3-7-16-11)19-13-12(15)17-8-4-1-2-5-9(8)18-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXXFJYJCJRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)OC3=C(N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671818 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-71-0 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



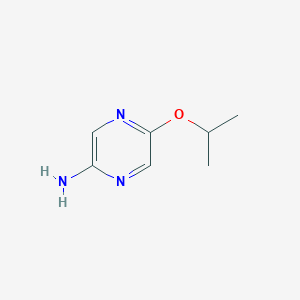
![3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid](/img/structure/B1501119.png)
![4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501124.png)
